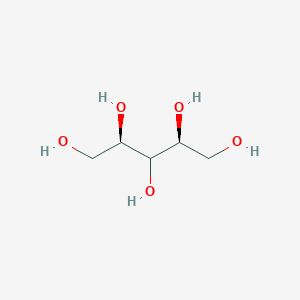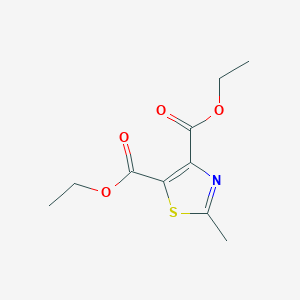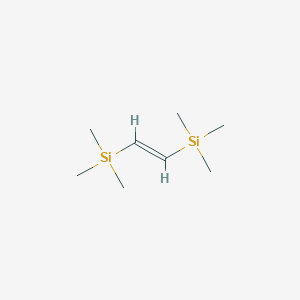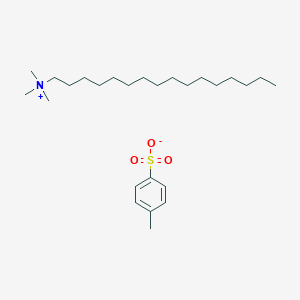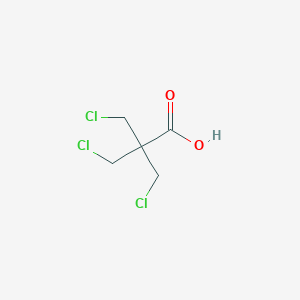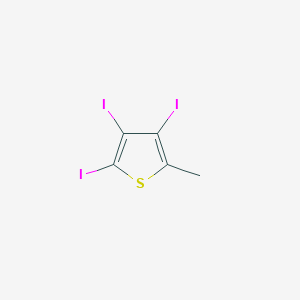
Ytterbium-176
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ytterbium-176 is a stable isotope of the element ytterbium, which belongs to the lanthanide series of the periodic table. It has an atomic number of 70 and an atomic mass of approximately 176 atomic mass units. This compound is particularly significant due to its use in the production of lutetium-177, a radioisotope employed in medical treatments, especially for certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ytterbium-176 is typically produced through the process of electromagnetic isotope separation. This method involves the use of electromagnetic fields to separate isotopes based on their mass differences. The process requires precise control of temperature and magnetic fields to achieve high purity .
Industrial Production Methods: The industrial production of this compound involves the use of modern electromagnetic isotope separation technology. The U.S. Department of Energy Isotope Program is one of the primary producers of this compound, utilizing advanced facilities to ensure a stable supply of this isotope .
Chemical Reactions Analysis
Types of Reactions: Ytterbium-176, like other lanthanides, can undergo various chemical reactions, including:
Oxidation: this compound can oxidize to form ytterbium(III) oxide (Yb₂O₃) when exposed to air.
Substitution: this compound can participate in substitution reactions, particularly in the formation of halides like ytterbium(III) chloride (YbCl₃).
Common Reagents and Conditions:
Oxidation: Exposure to air or oxygen at elevated temperatures.
Reduction: Use of hydrogen gas or zinc dust under controlled conditions.
Substitution: Reaction with halogens such as chlorine, bromine, or iodine.
Major Products:
Oxidation: Ytterbium(III) oxide (Yb₂O₃)
Reduction: Ytterbium(II) oxide (YbO)
Substitution: Ytterbium(III) chloride (YbCl₃), ytterbium(III) bromide (YbBr₃), ytterbium(III) iodide (YbI₃)
Scientific Research Applications
Ytterbium-176 has a wide range of applications in scientific research:
Mechanism of Action
Ytterbium-176 can be compared with other lanthanide isotopes such as:
- Europium-151
- Samarium-149
- Thulium-169
Uniqueness of this compound:
- Stable Isotope: Unlike some other lanthanides, this compound is stable and does not undergo radioactive decay.
- Medical Applications: Its primary use in the production of lutetium-177 for cancer treatment sets it apart from other lanthanides .
Comparison with Similar Compounds
- Ytterbium-171
- Ytterbium-172
- Ytterbium-174
These isotopes share similar chemical properties but differ in their nuclear properties and specific applications .
Properties
IUPAC Name |
ytterbium-176 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Yb/i1+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWDYIZEMPQZHO-AKLPVKDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Yb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[176Yb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Yb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166275 |
Source


|
| Record name | Ytterbium, isotope of mass 176 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.9425747 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15751-45-8 |
Source


|
| Record name | Ytterbium, isotope of mass 176 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015751458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ytterbium, isotope of mass 176 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)


